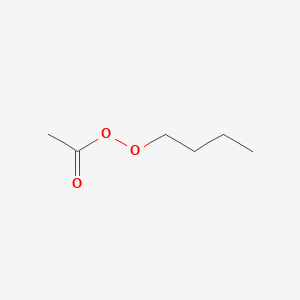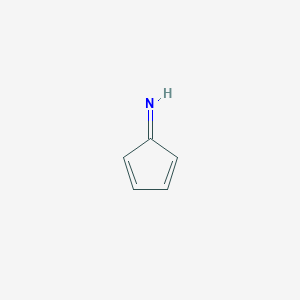
Cyclopenta-2,4-dien-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-imine is an organic compound with the molecular formula C₅H₅N It is a derivative of cyclopentadiene, where one of the hydrogen atoms is replaced by an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopenta-2,4-dien-1-imine can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an amine under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as palladium or nickel, which facilitates the formation of the imine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The exact details of these methods can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-imine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The imine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta-2,4-dien-1-one, while reduction can produce cyclopentadiene derivatives.
Scientific Research Applications
Cyclopenta-2,4-dien-1-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: There is ongoing research into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which cyclopenta-2,4-dien-1-imine exerts its effects involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with other molecules. This reactivity is crucial for its role in chemical synthesis and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound of cyclopenta-2,4-dien-1-imine.
Cyclopenta-2,4-dien-1-one: An oxidized derivative of cyclopentadiene.
Cyclopenta-2,4-dien-1-yltrimethylsilane: A derivative used in Diels-Alder reactions.
Uniqueness
This compound is unique due to the presence of the imine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55968-25-7 |
|---|---|
Molecular Formula |
C5H5N |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-imine |
InChI |
InChI=1S/C5H5N/c6-5-3-1-2-4-5/h1-4,6H |
InChI Key |
GOQVWZMTWNXELT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


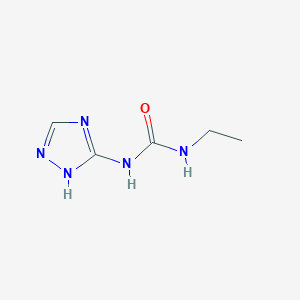
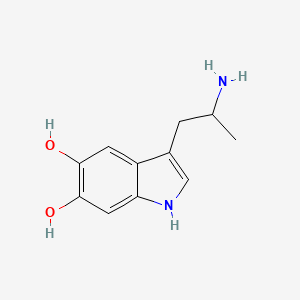
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
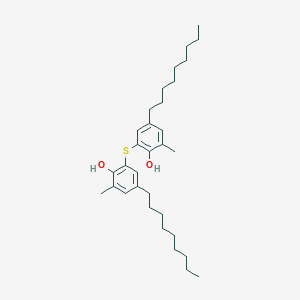
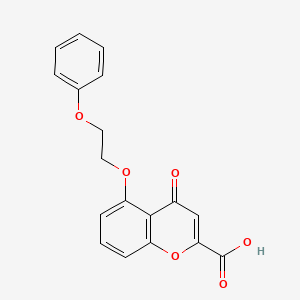

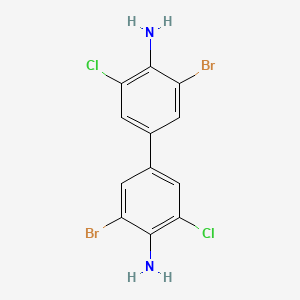


![Ethyl 2-chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B14636385.png)
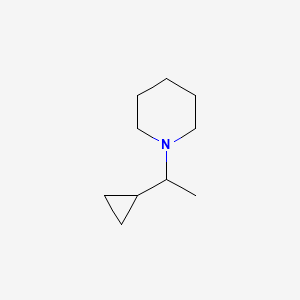
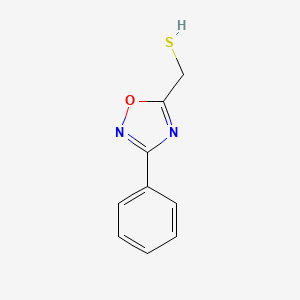
![[(4-Methyl-4-phenylpentan-2-ylidene)amino]urea](/img/structure/B14636410.png)
